molecular formula C9H5N3O2 B8320972 6-nitro-1H-indole-2-carbonitrile

6-nitro-1H-indole-2-carbonitrile

Cat. No.: B8320972
M. Wt: 187.15 g/mol
InChI Key: TUOTVRKCSPFLRM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole and its derivatives are cornerstone heterocyclic structures in organic chemistry, recognized for their widespread presence in natural products and their versatile applications in medicinal chemistry and materials science. wisdomlib.orgrsc.orgnih.gov The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged pharmacophore, forming the core of numerous biologically active molecules. rsc.orgcreative-proteomics.com

These compounds are integral to fundamental biochemical processes. nih.gov For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.org The biological importance of indole derivatives has spurred extensive research, leading to the development of various pharmaceuticals, including anti-inflammatory drugs like indomethacin, anti-cancer agents, and antiviral compounds. wisdomlib.orgcreative-proteomics.comwikipedia.orgresearchgate.net The ability of the indole nucleus to mimic peptide structures and bind to diverse biological receptors makes it a valuable template for drug discovery. nih.gov

Property Description
Structure Bicyclic aromatic heterocycle (fused benzene and pyrrole rings). wikipedia.org
Reactivity Prone to electrophilic aromatic substitution. creative-proteomics.com
Biological Role Core of tryptophan, serotonin, melatonin, and plant hormone auxin. nih.govcreative-proteomics.comwikipedia.org
Applications Pharmaceuticals (anti-inflammatory, anti-cancer, anti-viral), agrochemicals, dyes. rsc.orgrsc.org

The Strategic Importance of Nitro and Nitrile Functional Groups in Synthetic Design

The strategic placement of nitro (—NO₂) and nitrile (—C≡N) groups on an aromatic scaffold like indole profoundly influences the molecule's reactivity and potential applications.

The Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org This property is synthetically valuable for introducing a variety of functional groups. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group (—NH₂), a critical step in the synthesis of many pharmaceuticals and dyes. wikipedia.orgresearchgate.net The presence of nitro groups is also associated with the explosive properties of compounds like TNT, as their decomposition releases stable gaseous products. wikipedia.org In medicinal chemistry, nitro-containing compounds have been explored for their biochemical and medicinal applications. researchgate.net

The Nitrile Group: The nitrile, or cyano, group is another versatile functional group in organic synthesis. numberanalytics.com Its linear geometry and high polarity influence the physical properties of molecules, often leading to higher boiling points compared to analogous compounds. numberanalytics.com The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, allowing for its conversion into various other functionalities, including carboxylic acids, amides, and amines. numberanalytics.comwikipedia.org Indole-2-carbonitriles, in particular, are valuable precursors for synthesizing more complex, fused heterocyclic systems and other substituted indoles with a range of biological activities. nih.gov

Functional Group Key Synthetic Roles Impact on Reactivity
**Nitro (—NO₂) **Precursor to amines; directs nucleophilic substitution. wikipedia.orgresearchgate.netStrong electron-withdrawing; deactivates ring to electrophilic attack. wikipedia.org
Nitrile (—C≡N) Precursor to carboxylic acids, amides, amines. numberanalytics.comwikipedia.orgElectrophilic carbon center; enables nucleophilic addition reactions. wikipedia.org

Overview of Current Research Trajectories and Gaps for 6-nitro-1H-indole-2-carbonitrile

Direct and extensive research specifically targeting this compound appears to be a significant gap in the current scientific literature. While studies on 5-nitroindoles and various indole-2-carbonitriles are available, the specific 6-nitro-2-cyano isomer remains largely unexplored. nih.govnih.gov

Future research trajectories could focus on:

Synthesis: Developing efficient and regioselective methods for the synthesis of this compound. This would likely involve multi-step processes, potentially starting from 6-nitroindole (B147325) or a suitable precursor that allows for the introduction of the nitrile group at the C2 position.

Chemical Reactivity: Investigating the reactivity of the compound, particularly the interplay between the electron-withdrawing nitro and nitrile groups on the indole ring. This would include exploring its susceptibility to nucleophilic substitution and the reduction of the nitro group.

Materials Science: Exploring its potential as a building block for novel organic materials, leveraging the polar nature of the nitrile group and the potential for charge-transfer interactions afforded by the nitro-aromatic system.

Medicinal Chemistry: Using it as a scaffold for the synthesis of new libraries of compounds. The dual functional groups offer multiple points for derivatization to create molecules with potential therapeutic activities. nih.govnih.gov

Contextualization within Nitroindole and Indole-2-carbonitrile Chemical Literature

The study of this compound is informed by the broader literature on nitroindoles and indole-2-carbonitriles.

Nitroindoles: The literature on nitroindoles primarily focuses on their synthesis and their use as electrophilic partners in various reactions. nih.govresearchgate.net For example, 3-nitroindoles have been shown to undergo dearomatization reactions, highlighting their utility in generating diverse substituted indoline (B122111) structures. nih.gov The synthesis of nitroindoles is typically achieved through the direct nitration of an indole derivative. researchgate.netontosight.ai 5-Nitroindole (B16589) derivatives, for instance, have been investigated as binders for G-quadruplex DNA, showing potential as anticancer agents. nih.gov

Indole-2-carbonitriles: The 2-cyanoindole scaffold is a key building block for a variety of indole-fused polycycles and other substituted indoles. nih.gov Research in this area often involves the use of cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, to introduce substituents at other positions on the indole ring. nih.gov These compounds are of interest due to the synthetic versatility of the nitrile function and their wide range of biological activities, including as receptor antagonists. nih.gov

The combination of these two functionalities in this compound suggests a compound with unique electronic properties and a rich potential for chemical transformations, positioning it as a novel and intriguing target for future synthetic and applied chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

6-nitro-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7-3-6-1-2-8(12(13)14)4-9(6)11-7/h1-4,11H

InChI Key

TUOTVRKCSPFLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Nitro 1h Indole 2 Carbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Precursors for 6-nitro-1H-indole-2-carbonitrile

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbonitrile group. This reveals 6-nitro-1H-indole as a primary precursor. The introduction of the nitrile at the C2 position can be envisioned from a precursor such as a 2-halo-6-nitroindole, a 6-nitro-1H-indole-2-carboxylic acid, or its corresponding amide.

Further disconnection of the 6-nitro-1H-indole precursor focuses on the formation of the indole (B1671886) ring itself. Two principal strategies emerge:

Constructing the indole ring with the nitro group already in place: This approach starts with a commercially available or readily synthesized nitro-substituted benzene (B151609) derivative, such as a nitrophenylhydrazine (B1144169) or a nitroaniline.

Nitration of a pre-formed indole ring: This involves the regioselective introduction of a nitro group onto the C6 position of an indole scaffold.

Based on this analysis, key precursors for the synthesis of this compound include:

6-Nitro-1H-indole

6-Nitro-1H-indole-2-carboxylic acid or its derivatives (e.g., esters, amides)

Nitro-substituted phenylhydrazines (e.g., (4-nitrophenyl)hydrazine)

Nitro-substituted anilines (e.g., m-nitroaniline)

Direct Synthesis Approaches for the Indole Core with 6-Nitro Substitution

The formation of the 6-nitroindole (B147325) core is the cornerstone of the synthesis. This can be achieved either by cyclizing precursors that already contain the nitro group or by nitrating the indole ring system directly.

Building the indole ring from aromatic precursors already bearing a nitro group is a common and effective strategy for ensuring the correct regiochemistry. Several classical and modern indole syntheses can be adapted for this purpose.

Fischer Indole Synthesis: This is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-nitroindoles, a (4-nitrophenyl)hydrazine is typically reacted with a pyruvate (B1213749) derivative (e.g., ethyl pyruvate). The resulting phenylhydrazone is then cyclized, often using a strong acid catalyst like polyphosphoric acid (PPA). zenodo.org This approach directly yields a 6-nitroindole-2-carboxylate, which is a versatile intermediate for further functionalization. zenodo.orgacs.org

Bartoli Indole Synthesis: This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. It is particularly useful for synthesizing 7-substituted indoles but can be adapted for other isomers.

Transition Metal-Free Cyclization: Recent methodologies have focused on more environmentally benign processes. One such method involves the Cs₂CO₃-promoted reaction of enaminones with nitroaromatic compounds, which forms two new C-C and C-N bonds in a highly regioselective manner to produce 6-nitroindole derivatives. rsc.org

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): In this approach, enolizable ketones react with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net The reaction proceeds through an oxidative nucleophilic substitution of hydrogen on the nitroaniline ring, followed by an intramolecular condensation to yield a mixture of 4-nitro- and 6-nitroindoles. researchgate.net

The table below summarizes key cyclization reactions for forming 6-nitroindoles.

Reaction Name Precursors Reagents/Conditions Product Type Reference
Fischer Indole Synthesis(4-Nitrophenyl)hydrazine, Ethyl pyruvatePolyphosphoric Acid (PPA), 70-100°CEthyl 6-nitro-1H-indole-2-carboxylate zenodo.org
ONSH Reactionm-Nitroaniline, Enolizable Ketonet-BuOK6-Nitroindole derivative researchgate.net
Enaminone CyclizationEnaminone, Nitroaromatic CompoundCs₂CO₃6-Nitroindole derivative rsc.org

Direct nitration of the indole ring is an alternative approach, but it presents significant challenges in controlling the position of substitution. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic.

Nitration under Non-Acidic Conditions: To avoid polymerization and favor substitution on the pyrrole (B145914) ring, nitration is often carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate. bhu.ac.in This typically results in the formation of 3-nitroindole. bhu.ac.in

Nitration under Strongly Acidic Conditions: In the presence of strong acids (e.g., a mixture of nitric and sulfuric acid), the indole nitrogen is protonated, and the C3 position becomes deactivated. bhu.ac.in Electrophilic attack then occurs on the benzene ring, often leading to the 5-nitro derivative as the major product due to the directing effect of the protonated pyrrole moiety. bhu.ac.in

Achieving selective nitration at the C6 position of an unsubstituted indole is difficult and generally not a preferred synthetic route. The regioselectivity is often poor, leading to mixtures of isomers that are challenging to separate. Therefore, constructing the indole ring from a pre-functionalized nitro-aromatic precursor is the more common and reliable strategy for obtaining 6-nitroindoles. zenodo.orgresearchgate.net

Introduction of the Carbonitrile Group at Position 2

Once the 6-nitroindole core is synthesized, the final step is the introduction of the carbonitrile group at the C2 position. This is typically achieved through the transformation of a C2-carboxylic acid or amide, or less commonly, by direct cyanation.

This is a robust and widely used two-step approach. The synthesis often begins with a 6-nitro-1H-indole-2-carboxylic acid or its ester, which can be prepared directly via methods like the Fischer indole synthesis. zenodo.org

Amide Formation: The carboxylic acid (obtained by saponification of the corresponding ester) is first converted into the primary amide. This can be accomplished using standard peptide coupling reagents or by converting the acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia.

Dehydration of the Amide: The resulting 6-nitro-1H-indole-2-carboxamide is then dehydrated to the target nitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂). libretexts.org This method is generally efficient and provides the desired 1H-indole-2-carbonitrile derivative in good yield. nih.gov

The table below outlines the transformation process.

Starting Material Intermediate Reagents/Conditions Final Product Reference
6-Nitro-1H-indole-2-carboxylic acid6-Nitro-1H-indole-2-carboxamide1. SOCl₂, DMF (cat.); 2. NH₃This compound nih.gov
6-Nitro-1H-indole-2-carboxamide-POCl₃, RefluxThis compound nih.gov

Direct introduction of a cyano group onto the indole ring at C2 is less common, especially for a substrate deactivated by a nitro group. These methods often require transition-metal catalysis and a suitable leaving group at the C2 position, or a C-H activation strategy.

Sandmeyer-type Reaction: If a 2-amino-6-nitroindole precursor could be synthesized, a Sandmeyer reaction (diazotization followed by treatment with a copper(I) cyanide) would be a plausible route. However, the synthesis of the required amino precursor is not trivial.

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-CN bonds. This would typically require a 2-halo-6-nitroindole (e.g., 2-bromo- or 2-iodo-6-nitroindole) as the starting material, which would then be reacted with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst and a suitable ligand. While effective for many aromatic systems, the feasibility for this specific substrate would depend on the stability and reactivity of the 2-halo-6-nitroindole.

Given the efficiency and reliability of the amide dehydration route, direct cyanation is generally considered a more challenging and less utilized approach for the synthesis of this compound.

Convergent and Divergent Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives of this compound can be efficiently achieved through both convergent and divergent strategies, allowing for the systematic exploration of structure-activity relationships.

Convergent Synthesis: A prominent convergent approach for constructing the this compound core is the Leimgruber-Batcho indole synthesis . wikipedia.orgresearchgate.netclockss.org This powerful and versatile method involves the condensation of an appropriately substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, followed by reductive cyclization to yield the indole ring. wikipedia.orgresearchgate.net For the synthesis of this compound, this would ideally start from 2-methyl-1,3-dinitrobenzene or a similarly substituted precursor. The resulting 6-nitroindole can then be functionalized at the C2 position.

Another convergent strategy involves a variation of the Fischer indole synthesis, which utilizes the reaction of functionalized alkylzinc reagents with aryldiazonium salts. organic-chemistry.org This method is notable for its tolerance of a wide array of sensitive functional groups, including nitro and cyano groups, making it suitable for constructing complex indole derivatives in a single-pot or streamlined fashion. organic-chemistry.org

Divergent Synthesis: Divergent strategies commence with a common intermediate, such as this compound itself or a closely related precursor like 6-nitro-1H-indole-2-carboxylic acid, and subsequently introduce a variety of functional groups. This approach is highly effective for creating a library of analogs for biological screening or material property testing.

One key divergent pathway involves the nitration of 1H-indole-2-carbonitrile . Studies on the nitration of similarly substituted indoles, such as indole-3-carbonitrile, have shown that nitration with concentrated nitric acid can predominantly yield the 6-nitro derivative. umn.edu This suggests that direct nitration of 1H-indole-2-carbonitrile is a viable route, though careful control of reaction conditions is necessary to manage regioselectivity.

Alternatively, starting with commercially available 6-nitro-1H-indole , the 2-carbonitrile group can be introduced. This can be achieved through a multi-step sequence involving formylation at the C3 position, followed by migration of the functional group to the C2 position and subsequent conversion to the nitrile. More direct methods for the C2-cyanation of indoles have also been developed, employing transition-metal catalysis or electrochemical approaches. acs.orgorganic-chemistry.orgacs.org For instance, rhodium(III)-catalyzed C2-selective cyanation of indoles using N-cyanosuccinimide (NCTS) as a cyanating agent has been reported, offering a potential route for the direct conversion of 6-nitroindole to the desired product. acs.org

Once the this compound core is established, further diversification can be achieved through various reactions, including:

N-Alkylation or N-Arylation: The indole nitrogen can be readily substituted using a variety of alkyl or aryl halides under basic conditions.

C3-Functionalization: The C3 position can be targeted for electrophilic substitution reactions such as halogenation or Friedel-Crafts acylation, although the presence of the electron-withdrawing nitro and cyano groups can deactivate the ring towards these reactions.

Cross-Coupling Reactions: If a halogen is introduced onto the indole nucleus, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce a wide range of substituents. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful translation of a synthetic route from laboratory scale to industrial production hinges on the careful optimization of reaction conditions to maximize yield, minimize waste, and ensure operational safety and cost-effectiveness. For the synthesis of this compound and its derivatives, several key aspects of optimization are pertinent.

In the context of nitration reactions , controlling the regioselectivity is paramount. Optimization would involve a systematic study of nitrating agents (e.g., nitric acid, nitric acid/sulfuric acid, nitronium tetrafluoroborate), solvents, and reaction temperatures to favor the formation of the desired 6-nitro isomer. The use of protecting groups on the indole nitrogen, such as a tosyl or Boc group, can also influence the regiochemical outcome of electrophilic substitution.

For the conversion of a carboxylic acid to a nitrile , a common route proceeds via the primary amide. The synthesis of the intermediate, 6-nitro-1H-indole-2-carboxamide, can be achieved by coupling 6-nitro-1H-indole-2-carboxylic acid with ammonia, often facilitated by a coupling agent like BOP reagent or through the formation of an acyl chloride. nih.gov The subsequent dehydration of the amide to the nitrile is typically accomplished using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. researchgate.net Optimization of this step would focus on the choice of dehydrating agent, reaction temperature, and work-up procedure to maximize the yield and purity of the final nitrile.

Below are interactive data tables summarizing some of the key synthetic transformations and conditions relevant to the synthesis of this compound and its precursors.

Table 1: Representative Conditions for Leimgruber-Batcho Indole Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
o-Nitrotoluene1. DMF-DMA, Pyrrolidine, heat; 2. Raney Ni, H₂IndoleHigh wikipedia.orgresearchgate.net
Substituted o-Nitrotoluenes1. DMF-DMA, heat; 2. Pd/C, H₂Substituted IndolesVaries clockss.org
o-Nitrotoluene derivativesOne-pot: DMF-DMA, Reducing agent (e.g., Fe/AcOH)Substituted IndolesModerate to Good journalijar.comjournalijar.com
Heteroaromatic nitro compoundsLewis acid catalyst, Microwave irradiationHeteroaromatic enaminesGood rsc.orgpsu.edu

Table 2: Nitration and Cyanation of Indole Derivatives

Starting MaterialReagents and ConditionsProductPredominant Isomer(s)Yield (%)Reference
Indole-3-carbonitrileConc. HNO₃Nitroindole-3-carbonitrile6-Nitro- umn.edu
N-(2-pyridyl)indole[Cp*RhCl₂]₂, AgSbF₆, NCTS, Toluene, 100 °CN-(2-pyridyl)-2-cyanoindoleC2Good to Excellent acs.org
IndolesTris(4-bromophenyl)amine, TMSCN, ElectrochemicalCyanoindolesC2 or C3 selectiveGood organic-chemistry.orgacs.org

Table 3: Conversion of Carboxylic Acids to Nitriles

Chemical Transformations and Functionalization of 6 Nitro 1h Indole 2 Carbonitrile

Reactivity of the Nitro Group at Position 6

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the indole (B1671886) ring. It deactivates the benzene (B151609) portion of the indole system towards electrophilic attack while simultaneously activating it for certain nucleophilic reactions. The nitro group itself is a versatile functional handle that can undergo various transformations.

Reductions to Amino Functionalities and Subsequent Derivatizations

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the functionalization of 6-nitro-1H-indole-2-carbonitrile. sci-hub.st This conversion is critical as it provides access to 6-amino-1H-indole-2-carbonitrile, a key intermediate for the synthesis of a plethora of derivatives with potential applications in medicinal chemistry and materials science.

A variety of reducing agents and conditions have been employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity. sci-hub.st

Commonly Used Reduction Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. wikipedia.org

Metal-Acid Systems: Combinations such as iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for the reduction of aromatic nitro groups. wikipedia.org

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Raney nickel. wikipedia.org

The resulting 6-amino-1H-indole-2-carbonitrile can be further derivatized through various reactions targeting the newly formed amino group. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then undergo a range of Sandmeyer-type reactions to introduce functionalities like halogens, cyano, or hydroxyl groups.

Other Transformations and Reactions Involving the Nitro Moiety

Beyond reduction, the nitro group at position 6 can participate in other transformations. Although less common than reduction, these reactions offer alternative pathways for functionalization. For instance, under specific conditions, the nitro group can be involved in nucleophilic aromatic substitution reactions, where it is displaced by a strong nucleophile. Additionally, photochemical reactions of nitroarenes have gained attention, offering distinct reactivity patterns such as facile reduction to amines or participation in coupling reactions under UV or visible light irradiation. rsc.org

Reactions at the Carbonitrile Group at Position 2

The carbonitrile (nitrile) group at the C2 position is another key site for chemical modification, offering a gateway to a variety of functional groups.

Nucleophilic Additions and Cycloaddition Reactions of the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org This nucleophilic addition can lead to the formation of various heterocyclic systems or the introduction of new functional groups. wikipedia.orgmasterorganicchemistry.com

Examples of Nucleophilic Additions:

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. wikipedia.org

Addition of Amines: Amines can add to the nitrile to form amidines.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important pharmacophores.

Hydrolysis and Other Derivatizations of the Carbonitrile Functionality

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-nitro-1H-indole-2-carboxylic acid) or an amide (6-nitro-1H-indole-2-carboxamide), respectively. wikipedia.org These transformations are valuable for introducing carboxylic acid or amide functionalities, which are common in biologically active molecules.

Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions. calvin.edu

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution (EAS) readily. However, the presence of the strongly deactivating nitro group at position 6 significantly influences the regioselectivity and reactivity of EAS reactions on this compound. uci.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the indole ring, typically at the C3 position. uci.edu

Nitration: Introduction of an additional nitro group. Due to the existing deactivating groups, this would require harsh conditions. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. These reactions are often challenging on highly deactivated indole systems. uci.edu

It has been noted that in some cases, functionalization at the C3 position can be achieved through other means, such as iodination using potassium hydroxide (B78521) and iodine, followed by cross-coupling reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov

The reactivity of the this compound molecule is significantly influenced by the electron-withdrawing properties of both the nitro group at the C6 position and the carbonitrile group at the C2 position. These features render the indole nucleus susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions on the Indole Ring System

While direct studies on the nucleophilic substitution of this compound are not extensively documented, research on analogous structures provides significant insight into its potential reactivity. The compound 1-methoxy-6-nitroindole-3-carbaldehyde, for instance, has been shown to be an excellent substrate for nucleophilic substitution reactions. nii.ac.jpdoi.org The presence of the electron-withdrawing nitro group at the 6-position enhances the electrophilicity of the indole ring, facilitating regioselective attack by various nucleophiles at the C2 position. clockss.org

In these reactions, the N1-methoxy group acts as a leaving group. It is proposed that a similar reactivity pattern would apply to this compound, especially if the indole nitrogen is substituted with a suitable leaving group. A variety of nitrogen, sulfur, and carbon-centered nucleophiles have been successfully employed in reactions with the related 1-methoxy-6-nitroindole-3-carbaldehyde, achieving high yields of 2,3,6-trisubstituted indole derivatives. nii.ac.jp For example, piperidine, pyrrole (B145914), and indole as nitrogen nucleophiles, and sodium methanethiolate (B1210775) (NaSMe) as a sulfur nucleophile, have all demonstrated effective reactivity. nii.ac.jp

Table 1: Examples of Nucleophilic Substitution on a 6-Nitroindole (B147325) Scaffold Note: Data is based on reactions with 1-methoxy-6-nitroindole-3-carbaldehyde as the substrate. nii.ac.jp

NucleophileReagentProductYield (%)
PiperidineNaH, DMF2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde92
PyrroleNaH, DMF2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde98
IndoleNaH, DMF2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde96
ImidazoleNaH, DMF2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde97
Nα-Boc-L-histidineNaH, DMFNα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine94
Sodium methanethiolateNaSMe, DMF2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde98
N-acetyl-L-cysteineNaH, DMFN-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine73
Dimethyl malonateKOtBu, DMFDimethyl 2-((3-formyl-6-nitro-1H-indol-2-yl)malonate)92

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation at Indole Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heterocyclic systems like indoles. wiley.comwiley.com For these reactions to be applied to this compound, the indole core typically requires pre-functionalization with a halide (e.g., iodo or bromo) or a triflate group. The reactivity order for the halide partner is generally I > Br >> Cl. fishersci.co.uk The presence of a nitro group is often tolerated in these catalytic cycles, making such strategies viable for this specific compound. chemistryviews.org The following sections detail prominent cross-coupling reactions, with examples performed on the related 1-benzyl-3-iodo-1H-indole-2-carbonitrile scaffold, which illustrate the potential for functionalizing the indole-2-carbonitrile core. nih.gov

Sonogashira Coupling Reactions with Alkynyl Partners

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a copper(I) co-catalyst and a mild base, such as an amine, which can also serve as the solvent. wikipedia.org This reaction has been successfully applied to 3-iodo-1H-indole-2-carbonitrile derivatives to synthesize various alkynyl-substituted indoles. nih.gov

Table 2: Sonogashira Coupling of a 3-Iodo-1H-indole-2-carbonitrile Derivative Note: Data is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the substrate. nih.gov

Alkyne PartnerCatalystCo-catalystBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF83
1-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂CuIEt₃NDMF76
1-Ethynyl-4-methoxybenzenePdCl₂(PPh₃)₂CuIEt₃NDMF85
Prop-2-yn-1-olPdCl₂(PPh₃)₂CuIEt₃NDMF71

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (boronic acid or ester) with an organic halide or triflate. fishersci.co.uklibretexts.org Its advantages include mild reaction conditions, commercial availability of reagents, and the low toxicity of its boron-containing starting materials. fishersci.co.uk This method has been used to create C-C bonds at the C3 position of the indole-2-carbonitrile skeleton. nih.gov

Table 3: Suzuki-Miyaura Coupling of a 3-Iodo-1H-indole-2-carbonitrile Derivative Note: Data is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the substrate. nih.gov

Boronic Acid PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O95
4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O81
Naphthalen-1-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O78

Stille Coupling Reactions with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca It has been applied to the synthesis of functionalized 1H-indole-2-carbonitriles, though yields can be moderate and some reagents, like tributyl(vinyl)stannane, may fail to couple. nih.gov

Table 4: Stille Coupling of a 3-Iodo-1H-indole-2-carbonitrile Derivative Note: Data is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the substrate. nih.gov

Organostannane PartnerCatalystSolventTemperatureYield (%)
Tributyl(vinyl)stannanePdCl₂(MeCN)₂DMF40°C0
Tributyl(furan-2-yl)stannanePdCl₂(MeCN)₂DMF40°C40
Tributyl(thiophen-2-yl)stannanePdCl₂(MeCN)₂DMF40°C35

Heck Coupling Reactions with Alkenes

The Mizoroki-Heck reaction facilitates the direct coupling of heteroatomic compounds with alkenes, creating a sigma bond between two sp²-hybridized carbon atoms through a C-H activation process. nih.gov The reaction offers economic and practical advantages by using readily available materials. nih.gov Excellent yields have been achieved in the coupling of 3-iodo-1H-indole-2-carbonitrile derivatives with various olefins. nih.gov

Table 5: Heck Coupling of a 3-Iodo-1H-indole-2-carbonitrile Derivative Note: Data is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the substrate. nih.gov

Alkene PartnerCatalystBaseAdditiveSolventYield (%)
StyrenePd(OAc)₂KOAcn-Bu₄NClDMF92
4-MethylstyrenePd(OAc)₂KOAcn-Bu₄NClDMF85
4-MethoxystyrenePd(OAc)₂KOAcn-Bu₄NClDMF89
Methyl acrylatePd(OAc)₂KOAcn-Bu₄NClDMF81

Other Catalytic C-H Activation and Functionalization Strategies

Beyond pre-functionalized halides, direct C-H activation presents an atom-economical route for modifying the indole core. chemistryviews.org While the C2 and C3 positions of indole are typically the most reactive, functionalization of the six-membered carbocyclic ring is achievable, often requiring a directing group to control regioselectivity. nih.govnih.govrsc.org For instance, ruthenium-catalyzed C-H arylation has been shown to be effective for indoles and tolerates a broad range of functional groups, including nitro substituents. chemistryviews.org This suggests that direct C-H functionalization of the benzene ring of this compound is a feasible, albeit challenging, synthetic strategy that could provide access to novel derivatives without the need for initial halogenation. chemistryviews.orgnih.gov

N-Substitution and Protection/Deprotection Strategies for the Indole Nitrogen

The functionalization of the indole nitrogen in this compound is a critical aspect of its chemistry, enabling the modulation of its electronic properties and providing a handle for the introduction of diverse substituents. This section explores the strategies for N-substitution, including alkylation, arylation, and acylation, as well as the use of protecting groups to temporarily mask the indole nitrogen during multi-step syntheses. While direct research on this compound is limited, the reactivity of analogous 6-nitroindoles and indole-2-carbonitriles provides a strong foundation for predicting effective synthetic methodologies.

N-Substitution Reactions

The presence of the electron-withdrawing nitro and cyano groups significantly influences the acidity of the N-H proton, facilitating its removal and subsequent substitution.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved under various conditions. For instance, 6-nitro-1H-indole has been successfully alkylated using chloroalkyl iodides in the presence of a base like sodium hydride in dimethylformamide (DMF). nih.gov This methodology can be extrapolated for the N-alkylation of this compound. A general approach involves the deprotonation of the indole nitrogen with a suitable base, followed by the addition of an alkyl halide.

A one-pot, three-component protocol based on the Fischer indolisation followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which could potentially be adapted. researchgate.net Classical conditions for indole N-alkylation often employ sodium hydride and an alkyl halide in solvents like DMF or tetrahydrofuran (B95107) (THF). researchgate.net Furthermore, iron-catalyzed N-alkylation of indolines with alcohols, followed by oxidation, presents another avenue for synthesizing N-alkylated indoles. nih.gov

N-Arylation: The formation of N-arylindoles is a key transformation in medicinal chemistry and materials science. Copper-catalyzed Ullmann-type couplings are a common method for the N-arylation of indoles. acs.org For example, the N-arylation of 5-nitroindole (B16589) with various iodobenzenes has been achieved using a copper(I) iodide/1,10-phenanthroline catalyst system. commonorganicchemistry.com Given the structural similarity, this method is a promising starting point for the N-arylation of this compound. Palladium-catalyzed denitrative N-arylation of nitroarenes with indoles also offers an efficient route to N-arylated heterocycles.

Table 1: Representative N-Alkylation and N-Arylation Reactions of Related Indole Derivatives

Starting MaterialReagent(s)BaseSolventProductYield (%)Reference
6-Nitro-1H-indole1-(2-Chloroethyl)pyrrolidineK₂CO₃DMF1-(2-(Pyrrolidin-1-yl)ethyl)-6-nitro-1H-indoleN/A nih.gov
6-Nitro-1H-indole1-(3-Chloropropyl)piperidineNaHDMF1-(3-(Piperidin-1-yl)propyl)-6-nitro-1H-indoleN/A nih.gov
5-NitroindoleIodobenzeneCuI, 1,10-phenanthrolineKOHDME/H₂O1-Phenyl-5-nitro-1H-indole85
1H-Indole-2-carbonitrilePropargyl bromideNaHDMF1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile75 clockss.org
3-Iodo-1H-indole-2-carbonitrileBenzyl bromideN/AN/A1-Benzyl-3-iodo-1H-indole-2-carbonitrile71-92 clockss.org

Note: This table presents data for closely related indole derivatives to illustrate potential reaction conditions for this compound.

Protection and Deprotection Strategies

In complex synthetic sequences, the indole nitrogen often requires protection to prevent unwanted side reactions. The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. nih.govresearchgate.net The protection of a related compound, 3-bromo-6-nitroindole, has been achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) in THF. The deprotection of N-Boc protected indoles can be accomplished using acids such as trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk Milder methods, for instance using oxalyl chloride in methanol (B129727) or catalytic sodium methoxide (B1231860) in methanol, have also been reported for the deprotection of N-Boc indoles. nih.govresearchgate.net

[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is another valuable protecting group for indoles. It is known to be stable under a variety of conditions but can be cleaved under specific conditions, often involving fluoride (B91410) ion sources or Lewis acids. nih.govresearchgate.net Deprotection of N-SEM groups has been achieved using reagents like tin tetrachloride at low temperatures. nih.govresearchgate.net

Methoxy: The 1-methoxy group has been utilized as a protecting and activating group in the context of 6-nitroindole derivatives, facilitating nucleophilic substitution at the C2 position. clockss.org

Table 2: Protection and Deprotection of Related 6-Nitroindoles

TransformationStarting MaterialReagent(s)SolventProductYield (%)Reference
Protection3-Bromo-6-nitroindoleBoc₂O, DMAPTHFN-Boc-3-bromo-6-nitroindole95
DeprotectionN-Boc-3-bromo-6-nitroindoleTrifluoroacetic acidN/A3-Bromo-6-nitroindoleN/A

Note: This table provides data for a closely related 6-nitroindole derivative to guide the selection of protection and deprotection strategies for this compound.

Spectroscopic Characterization and Structural Analysis of 6 Nitro 1h Indole 2 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-nitro-1H-indole-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each of the five protons on the indole (B1671886) core. The electron-withdrawing nature of both the nitro (-NO₂) group at the C-6 position and the cyano (-CN) group at the C-2 position significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm).

The N-H proton of the indole ring is expected to appear as a broad singlet at a very downfield chemical shift, typically above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C-3 position is anticipated to be a singlet in the range of 7.4-7.8 ppm. The protons on the benzene (B151609) ring portion of the indole will show a characteristic splitting pattern. The H-7 proton, adjacent to the nitrogen, would likely appear as a doublet. The H-5 proton, situated between the nitro group and a carbon atom, is also expected to be a doublet, while the H-4 proton, being ortho to the fused ring system, would appear as a doublet of doublets. The strong deshielding effect of the nitro group would place the H-5 and H-7 protons at a particularly low field.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H > 11.0 br s (broad singlet)
H-3 7.4 - 7.8 s (singlet)
H-4 7.8 - 8.2 d (doublet)
H-5 8.2 - 8.6 dd (doublet of doublets)

Note: Predicted values are based on the analysis of substituted indoles and have not been experimentally verified from the cited sources.

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.

The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm. The C-2 carbon, to which the nitrile is attached, would be found significantly downfield. The C-6 carbon, bearing the nitro group, is also expected to be strongly deshielded and appear at a low field, typically in the 140-145 ppm region. The other carbons of the indole ring will have shifts consistent with their position relative to the heteroatom and the electron-withdrawing groups. Quaternary carbons (C-2, C-3a, C-6, C-7a, and the nitrile carbon) will generally show weaker signals compared to the carbons bearing protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 125 - 135
C-3 110 - 115
C-3a 130 - 135
C-4 120 - 125
C-5 118 - 122
C-6 140 - 145
C-7 110 - 115
C-7a 135 - 140

Note: Predicted values are based on the analysis of related indole structures and have not been experimentally verified from the cited sources.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For instance, a cross-peak between the signals for H-4 and H-5 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the ¹H signals of H-3, H-4, H-5, and H-7 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons. For example, the N-H proton would show a correlation to C-2, C-3, and C-7a, while the H-3 proton would show correlations to C-2, C-3a, and C-7a, thereby confirming the core indole structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibration of the indole ring is anticipated to appear as a sharp peak in the region of 3300-3400 cm⁻¹. The nitrile (C≡N) group gives rise to a very sharp and intense absorption band, typically found in the 2220-2260 cm⁻¹ range. The nitro (NO₂) group is characterized by two strong stretching vibrations: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium, Sharp
Aromatic C-H Stretch 3050 - 3150 Medium
C≡N (Nitrile) Stretch 2220 - 2260 Sharp, Strong
NO₂ (Nitro) Asymmetric Stretch 1500 - 1560 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong

Note: Predicted values are based on standard FTIR correlation tables and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₉H₅N₃O₂. HRMS can confirm this formula by providing an exact mass that is unique to this combination of atoms.

The calculated monoisotopic mass of the neutral molecule is 187.0382 g/mol . In a typical positive-ion mode ESI-HRMS experiment, the compound would be detected as a protonated molecule [M+H]⁺ or other adducts.

Table 4: Calculated Exact Masses for HRMS Analysis of this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ C₉H₅N₃O₂ 187.0382
[M+H]⁺ C₉H₆N₃O₂⁺ 188.0454
[M+Na]⁺ C₉H₅N₃O₂Na⁺ 210.0274

Note: These are theoretically calculated values.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Elucidation and Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry established by NMR.

Should a suitable single crystal of this compound be grown, X-ray analysis would reveal:

The planarity of the bicyclic indole ring system.

The precise orientation of the nitro and cyano substituent groups relative to the ring.

Detailed information about intermolecular interactions in the crystal lattice. This would include identifying any hydrogen bonds, such as those between the N-H group of one molecule and the oxygen atoms of the nitro group or the nitrogen of the cyano group of a neighboring molecule. It would also reveal any π-π stacking interactions between the aromatic rings, which are common in such planar systems.

As of this writing, a published crystal structure for this compound was not found in the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of indole and its derivatives typically exhibits two main absorption bands, designated as the 1La and 1Lb bands, arising from π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

In the case of the closely related compound, 6-nitroindole (B147325), the absorption spectrum shows distinct maxima. A study on nitroindole isomers reported the UV/vis absorption spectrum of 6-nitroindole in 2-propanol, revealing two absorption maxima in the near-UV range. This is in contrast to most other nitroindole isomers which typically exhibit a single broad absorption peak in the 300–400 nm region. The presence of the nitro group, a strong chromophore, significantly influences the electronic transitions of the indole ring.

The introduction of a cyano group at the 2-position of the indole ring is also known to affect the electronic absorption spectrum. The cyano group acts as an electron-withdrawing group and can cause a bathochromic (red) shift of the absorption bands. For instance, the UV spectrum of indolyl-2-carboxylic acid, a compound with an electron-withdrawing group at the C2 position, shows four absorption bands in water.

Considering these factors, the UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the indole nucleus, perturbed by both the 6-nitro and 2-cyano substituents. The spectrum would likely exhibit complex absorption patterns with maxima influenced by the combined electron-withdrawing effects of both groups.

Table 1: UV-Vis Absorption Data for 6-Nitroindole in 2-Propanol

CompoundSolventλmax 1 (nm)λmax 2 (nm)
6-Nitroindole2-Propanol~305~370

Note: The exact molar absorption coefficients for 6-nitroindole were not provided in the cited literature, and specific data for this compound is not available.

Fluorescence Properties

The fluorescence of indole and its derivatives is a well-studied phenomenon, often characterized by a strong emission from the 1La state. However, the introduction of a nitro group onto an aromatic ring system is widely known to quench fluorescence. mdpi.com This quenching effect is attributed to the nitro group's ability to promote non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, thereby reducing the fluorescence quantum yield.

Studies on various nitro-substituted aromatic compounds have consistently demonstrated a significant decrease or complete absence of fluorescence. For example, dinitrophenols are effective quenchers of tryptophan fluorescence. mdpi.com This quenching is a general characteristic of molecules containing the nitro group. nih.gov

Given the presence of the 6-nitro group, it is highly probable that this compound is either non-fluorescent or exhibits very weak fluorescence. The strong electron-withdrawing nature of the nitro group would likely dominate the excited-state deactivation processes, favoring non-radiative pathways over radiative emission. While the cyano group at the 2-position can modify the electronic structure, it is unlikely to overcome the powerful quenching effect of the nitro group. Therefore, significant fluorescence emission from this compound is not expected.

Table 2: Expected Fluorescence Properties of this compound

PropertyExpected ObservationRationale
Fluorescence EmissionVery weak or non-existentStrong fluorescence quenching by the 6-nitro group.
Quantum Yield (ΦF)Close to zeroDominance of non-radiative decay pathways.
Stokes ShiftNot applicableDue to the expected lack of significant emission.

Theoretical and Computational Chemistry Studies of 6 Nitro 1h Indole 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in understanding the intrinsic electronic nature of a molecule. For 6-nitro-1H-indole-2-carbonitrile, these calculations provide insights into its reactivity, stability, and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical hardness.

For this compound, the presence of the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups is expected to lower the energies of both the HOMO and LUMO compared to the parent indole (B1671886) molecule. The HOMO is likely to be localized over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is anticipated to be distributed over the nitro group and the conjugated system. A smaller HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer, which can influence its optical properties.

Illustrative Data Table: Frontier Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap4.3

The charge distribution within a molecule provides a detailed picture of its electronic landscape. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.

For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the indole N-H group and the aromatic protons would exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized geometry, total energy, and other thermodynamic properties of a molecule.

For 6--nitro-1H-indole-2-carbonitrile, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable conformation. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The results would likely show a planar indole ring system with the nitro and nitrile groups also lying in the same plane to maximize conjugation.

Illustrative Data Table: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)
C2-C31.38N1-C2-C3
C6-N(nitro)1.45C5-C6-N(nitro)
C2-C(nitrile)1.43N1-C2-C(nitrile)

Note: This table presents illustrative data based on typical bond lengths and angles for similar heterocyclic compounds. Precise values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

While the indole ring itself is rigid, conformational flexibility can arise from the rotation of the nitro group. Conformational analysis helps to identify the different possible spatial arrangements of the atoms and their relative energies. Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its vibrational motions and interactions with a solvent.

A conformational analysis of this compound would likely focus on the rotational barrier of the C-N bond connecting the nitro group to the indole ring. The planarity of the nitro group with the indole ring is expected to be the lowest energy conformation due to favorable electronic delocalization. MD simulations could be employed to study how the molecule behaves in a biological or chemical environment, for instance, by simulating its interactions with water molecules to understand its solvation properties.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. The calculations would likely reveal electronic transitions corresponding to π-π* and n-π* excitations, with the presence of the nitro and nitrile groups influencing the position and intensity of the absorption bands. Furthermore, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax~350 nm
IR (DFT)C≡N stretch~2230 cm⁻¹
IR (DFT)N-O stretch (asymmetric)~1520 cm⁻¹
IR (DFT)N-O stretch (symmetric)~1340 cm⁻¹

Note: These are illustrative values based on characteristic absorption and vibrational frequencies for compounds containing similar functional groups.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an invaluable tool for exploring the potential reaction pathways of a molecule. By calculating the energies of reactants, transition states, and products, it is possible to map out the energy profile of a reaction and determine the most likely mechanism.

For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its reduction to the corresponding 6-amino derivative could be explored. This would involve identifying the transition state structures for the stepwise reduction of the nitro group and calculating the activation barriers for each step. Such studies would provide a detailed, atomistic understanding of the reaction's feasibility and kinetics.

Structure-Property Relationships Derived from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate connection between the molecular structure of this compound and its chemical properties. These theoretical investigations allow for the prediction and rationalization of the molecule's behavior at an electronic level.

The introduction of a nitro group at the 6-position and a nitrile group at the 2-position of the indole ring system profoundly influences the electron distribution across the molecule. The nitro group, a strong electron-withdrawing entity, and the nitrile group work in concert to modulate the electronic characteristics of the indole nucleus.

Quantum chemical calculations are instrumental in elucidating key molecular descriptors that govern the reactivity and stability of this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a study on related indole derivatives, DFT calculations have shown that such substitutions significantly impact these frontier orbitals. nih.gov For instance, the presence of electron-withdrawing groups tends to lower both the HOMO and LUMO energy levels.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a high electron density around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms of the indole ring, would be prone to nucleophilic attack.

These computational insights are crucial for predicting how this compound might interact with other molecules and its potential role in various chemical reactions.

Interactive Data Table: Calculated Molecular Properties of Indole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indole-5.32-0.155.17
6-Nitro-1H-indole-6.45-2.583.87
1H-indole-2-carbonitrile---
This compound Data not available Data not available Data not available

Research Outlook and Emerging Applications in Chemical Science

6-nitro-1H-indole-2-carbonitrile as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of both a nitro group and a nitrile function on the this compound core offers a rich platform for chemical elaboration. nih.gov The electron-withdrawing nature of these groups activates the indole ring, making it amenable to a variety of chemical transformations.

Researchers have successfully utilized this compound as a precursor for the synthesis of more complex heterocyclic systems. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, providing a handle for further derivatization. researchgate.net For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of novel polycyclic indole derivatives.

Furthermore, the indole nitrogen can be alkylated or arylated, and the C3 position of the indole ring is susceptible to electrophilic substitution, allowing for the introduction of additional diversity. nih.govmdpi.com These transformations pave the way for the construction of a wide array of intricate molecular architectures with potential applications in drug discovery and materials science. The versatility of 2-cyanoindoles as building blocks extends to their use in the synthesis of indole-fused polycycles. nih.gov

Role in the Design and Synthesis of Advanced Organic Materials

The unique electronic properties conferred by the nitro and cyano substituents make this compound an attractive candidate for the development of advanced organic materials.

Exploration in Photonic and Electronic Materials

The presence of both an electron-donating indole ring and electron-withdrawing nitro and cyano groups creates a "push-pull" system, which can lead to interesting photophysical and electronic properties. This intramolecular charge transfer (ICT) character is a key feature in the design of organic chromophores for applications in photonics and electronics.

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in such molecules can be tuned by modifying the substituents on the indole core. acs.org This tunability is crucial for designing materials with specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. Research in this area is focused on synthesizing derivatives of this compound and characterizing their photophysical properties to assess their potential in these technologies.

Supramolecular Assemblies and Molecular Recognition

The ability of the nitro and cyano groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes this compound a valuable component for the construction of supramolecular assemblies. These ordered structures, formed through the spontaneous association of molecules, can exhibit emergent properties that are not present in the individual molecules.

Furthermore, the indole scaffold itself is known to interact with various biological targets. The specific substitution pattern of this compound could be exploited for the design of receptors capable of molecular recognition. For example, derivatives could be designed to selectively bind to specific ions or biomolecules, with potential applications in sensing and separation technologies.

Development of Novel Chemical Probes and Tools

The intrinsic properties of the this compound scaffold make it a promising starting point for the development of novel chemical probes. The fluorescence of indole derivatives can be sensitive to the local environment, allowing for the design of probes that report on changes in polarity, viscosity, or the presence of specific analytes.

For instance, by attaching a recognition moiety to the this compound core, it may be possible to create a fluorescent sensor that exhibits a change in its emission upon binding to a target molecule. Such probes are invaluable tools in chemical biology for visualizing and quantifying biological processes in real-time. The development of indole-based hydrazones as colorimetric sensors for anions like fluoride (B91410) has been reported, demonstrating the potential of this class of compounds in sensing applications. acs.org

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of this compound and its derivatives is an area where the principles of green chemistry can be effectively applied. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches are focusing on the development of more sustainable and environmentally benign synthetic routes.

This includes the use of milder reaction conditions, greener solvents, and catalytic methods to improve reaction efficiency and reduce waste. For example, visible-light photocatalysis has been successfully employed for the synthesis of complex indole derivatives, offering an alternative to traditional high-temperature reactions. rsc.org The application of such green methodologies not only reduces the environmental impact of chemical synthesis but can also lead to the discovery of new and more efficient transformations.

Future Research Directions in Nitroindole and Cyanoindole Chemistry

The field of nitroindole and cyanoindole chemistry is ripe with opportunities for future research. Key areas of focus will likely include:

Expansion of the Synthetic Toolbox: The development of new and efficient methods for the functionalization of the this compound core will be crucial for accessing a wider range of derivatives with diverse properties. This includes exploring novel C-H activation and cross-coupling strategies. mdpi.com

Computational Design: The use of computational methods, such as density functional theory (DFT), will play an increasingly important role in predicting the properties of new derivatives and guiding synthetic efforts. acs.org This can accelerate the discovery of molecules with desired characteristics for specific applications.

Biological Evaluation: A thorough investigation of the biological activities of this compound derivatives is warranted. Given that other substituted nitroindoles have shown promising anticancer and enzyme inhibitory activities, this class of compounds represents a potential source of new therapeutic agents. nih.govnih.govnih.gov

Materials Science Applications: Further exploration of the photophysical and electronic properties of these compounds will be essential for realizing their full potential in advanced organic materials. This includes the fabrication and testing of prototype devices.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies nitro group positioning and confirms regioselectivity (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro) .
  • IR Spectroscopy : Detects nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) functional groups .
  • HPLC/MS : Validates purity (>95%) and molecular weight (MW 203.16 g/mol) .

Advanced: What strategies resolve crystallographic data inconsistencies in nitro-substituted indole derivatives?

Q. Methodological Answer :

  • High-Resolution Data Collection : Use synchrotron radiation for twinned crystals or low-resolution datasets .
  • Software Tools : SHELX suite (SHELXL/SHELXD) refines structures against high-resolution data, addressing challenges like disorder or pseudo-symmetry .
  • Validation Metrics : R-factor convergence (<5%) and electron density maps (e.g., OMIT maps) confirm nitro group orientation .

Basic: How does the nitro group at the 6-position influence chemical stability under varying pH?

Q. Methodological Answer :

  • Acidic Conditions : Nitro groups stabilize the indole core via resonance, reducing protonation at the pyrrole nitrogen.
  • Alkaline Conditions : Hydrolysis risks at the nitrile group (C≡N → COOH) increase above pH 9. Stability assays in buffers (pH 3–11) show degradation >10% at pH 10 .

Advanced: How can computational models predict reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Model transition states (e.g., nitrile → amine substitution) using Gaussian or ORCA. Electron-withdrawing nitro groups lower activation energy by stabilizing intermediates .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, accelerating substitution .

Basic: What assay methodologies evaluate the biological activities of nitro-indole derivatives?

Q. Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus/E. coli .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based protocols .

Advanced: How to address contradictory bioactivity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, compound solubility) across studies.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., fixed DMSO concentrations) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

Basic: How do solvent and catalyst choices affect nitration regioselectivity?

Q. Methodological Answer :

  • Solvent Polarity : Nitration in H₂SO₄ favors electrophilic attack at electron-rich positions (e.g., 6-position over 4-) .
  • Catalyst Role : FeCl₃ or zeolites enhance para-selectivity by directing nitro group placement .

Advanced: What challenges arise in establishing SAR for antimicrobial derivatives?

Q. Methodological Answer :

  • Functional Group Interplay : Nitro (electron-withdrawing) and nitrile (polar) groups complicate SAR due to opposing electronic effects.
  • Bioavailability Variability : LogP calculations (e.g., <3 for cell permeability) must balance nitro-induced hydrophilicity .
  • Resistance Mechanisms : Bacterial nitroreductase activity may reduce efficacy, requiring structural modification (e.g., fluorination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.